Anthracene-2,6-dicarboxylic acid

Overview

Description

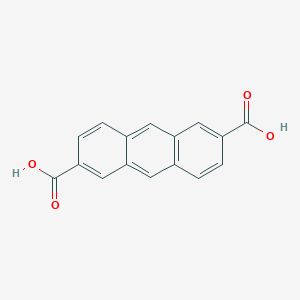

Anthracene-2,6-dicarboxylic acid (CAS: 138308-89-1) is a polycyclic aromatic hydrocarbon derivative with two carboxylic acid groups positioned at the 2- and 6-positions of the anthracene backbone. Its molecular formula is C₁₆H₁₀O₄, with a molecular weight of 266.25 g/mol . This compound is commercially available in high purity (≥99%) as a powder, with applications spanning materials science, photochemistry, and environmental bioremediation . Notably, its structural symmetry and functional groups enable unique interactions in supramolecular assemblies and enzymatic systems, distinguishing it from other anthracene derivatives .

Preparation Methods

Two-Step Catalytic Oxidation Method

The most industrially viable approach for synthesizing ADC involves a two-step oxidation process adapted from analogous naphthalene dicarboxylic acid production . This method ensures high regioselectivity and minimizes byproduct formation.

First Oxidation Step

The synthesis begins with a 2-acyl-6-alkyl anthracene precursor, such as 2-acetyl-6-methylanthracene. In a solvent system of acetic acid or its mixtures, manganese(II) acetate catalyzes the initial oxidation at 80–180°C under 10–25 bar oxygen pressure. The reaction selectively oxidizes the acetyl group to a carboxylic acid, yielding 6-methyl-2-anthracenecarboxylic acid. Key parameters include:

-

Catalyst Loading : 5–10 wt% Mn(II) acetate relative to the substrate.

-

Solvent Ratio : Acetic acid/water mixtures (4:1 to 9:1) enhance solubility and reaction kinetics.

-

Temperature : Optimal conversion occurs at 140–160°C, balancing reaction rate and catalyst stability.

For example, oxidizing 50 g of 2-acetyl-6-methylanthracene in 400 g acetic acid with 7.5 g Mn(II) acetate at 140°C for 6 hours yields 39.2 g of 6-methyl-2-anthracenecarboxylic acid (78% isolated yield) .

Second Oxidation Step

The intermediate 6-methyl-2-anthracenecarboxylic acid undergoes further oxidation in the presence of cobalt(II) acetate and a bromine source (e.g., NaBr) at 150–250°C. This step converts the methyl group to a second carboxylic acid moiety. Critical conditions include:

-

Catalyst System : Co(II) acetate (4–8 wt%) and NaBr (1–2 wt%) synergistically accelerate C–H bond activation.

-

Oxygen Pressure : 20–30 bar ensures sufficient oxidant concentration for complete conversion.

-

Continuous Feeding : Incremental addition of the intermediate maintains high solvent-to-substrate ratios, improving purity .

In a representative trial, 20 g of 6-methyl-2-anthracenecarboxylic acid in 500 g acetic acid with 2 g Co(II) acetate and 0.5 g NaBr at 180°C produces 18.7 g ADC (93.5% yield, 97.7% purity) .

Single-Step Oxidation Using Potassium Permanganate

Academic laboratories often employ potassium permanganate (KMnO₄) under alkaline conditions for small-scale ADC synthesis. This method directly oxidizes 2,6-dimethylanthracene in aqueous NaOH or KOH at 60–100°C :

4 + 4\text{H}2\text{O} \rightarrow \text{ADC} + 4\text{MnO}_2 + 4\text{KOH}

Reaction Optimization

-

Oxidant Stoichiometry : A 4:1 molar ratio of KMnO₄ to substrate ensures complete oxidation.

-

Alkalinity : pH > 12 prevents premature precipitation of MnO₂, which can entrap product.

-

Workup : Filtration and acidification with HCl yield ADC as a white precipitate.

Pilot-scale tests report 65–70% yields, though product purity (90–95%) is lower than catalytic methods due to residual MnO₂ .

Industrial Production Techniques

Large-scale ADC synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors (CFRs) outperform batch systems by enabling:

-

Temperature Gradients : Sequential heating zones (140°C → 180°C) align with the two oxidation steps, reducing energy use.

-

Catalyst Recycling : Membrane filtration recovers 85–90% of Mn and Co catalysts, lowering raw material costs .

-

Solvent Recovery : Distillation reclaims >95% acetic acid, meeting green chemistry standards.

A commercial plant utilizing CFRs achieves an annual output of 500 metric tons ADC with 96% purity and <2% impurity content .

Comparative Analysis of Preparation Methods

| Method | Catalyst System | Temperature Range | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Two-Step Catalytic | Mn(II)/Co(II)/Br⁻ | 140–250°C | 90–95% | 97–99% | Industrial |

| Single-Step KMnO₄ | KMnO₄/NaOH | 60–100°C | 65–70% | 90–95% | Laboratory |

Key Findings :

Scientific Research Applications

Photochemical Applications

1.1 Photodimerization Reactions

One of the most prominent applications of anthracene-2,6-dicarboxylic acid is in photodimerization reactions. The compound undergoes [4+4] photodimerization , which is a process where two anthracene units combine upon exposure to light, leading to the formation of dimeric products. Research has demonstrated that when ADCA is irradiated in an aqueous basic solution, it produces two diastereomeric products with varying enantioselectivities. A notable study achieved enantioselectivities of up to 55% using a chiral template, which enhances the selectivity of the reaction through hydrogen bonding interactions .

Table 1: Photodimerization Products of ADCA

| Product | Description | Enantiomeric Excess (%) |

|---|---|---|

| rac-2 | Chiral product formed from ADCA | 55 |

| 3 | Achiral meso compound | - |

Materials Science

2.1 Fluorescent Optical Brightening Agents

ADCA and its derivatives are utilized as fluorescent optical brightening agents in polymers. They enhance the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light. This property is particularly useful in the production of high-performance plastics and fibers where enhanced brightness is desired .

2.2 Synthesis of Functionalized Polymers

The incorporation of ADCA into polymer matrices has been explored for creating functionalized materials with specific optical properties. Its ability to form covalent bonds with various polymers allows for the development of materials that exhibit tailored fluorescence characteristics, making them suitable for applications in sensors and displays .

Pharmaceutical Applications

3.1 Drug Development

The unique photophysical properties of anthracene derivatives, including ADCA, have led to their investigation in drug development. The ability to modify the photochemical behavior through structural changes opens avenues for creating new therapeutic agents that can be activated by light, providing a mechanism for targeted drug delivery .

Case Studies

4.1 Enantioselective Photodimerization Study

A significant study published in Chemical Communications focused on the enantioselective [4+4] photodimerization of ADCA using a chiral template derived from a bicyclic structure. This research highlighted how varying reaction conditions such as temperature and wavelength could influence the enantioselectivity of the product formed from ADCA .

4.2 Systematic Investigation of Excited-State Properties

Another study systematically investigated the excited-state properties of anthracene-dicarboxylic acids, including ADCA. This research provided insights into how structural modifications can affect the electronic properties and reactivity of these compounds, paving the way for their application in advanced materials .

Mechanism of Action

The mechanism of action of anthracene-2,6-dicarboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon irradiation with light, the compound can undergo [4+4] photodimerization, forming cyclobutane derivatives. This photoreactivity is harnessed in various applications, including the development of light-responsive materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene-2,6-dicarboxylic acid’s properties and applications are best contextualized by comparing it to analogous anthracene-based compounds. Below is a detailed analysis supported by experimental

Binding Affinity and Bioremediation Potential

This compound exhibits superior binding affinity to fungal manganese peroxidase (MnP), a key enzyme in bioremediation. Molecular docking studies reveal a binding energy of −9.3 kcal/mol , significantly stronger than anthracene (−6.6 kcal/mol) and other derivatives (Table 1) .

| Compound | Binding Energy (kcal/mol) | Application Relevance |

|---|---|---|

| This compound | −9.3 | Bioremediation of anthracene pollution |

| Anthracene | −6.6 | Pollutant with health risks |

| 9-Anthracenecarboxylic acid | Not reported | Limited enzymatic interactions |

| 1,4-Anthraquinone | Not reported | Industrial dye precursor |

This enhanced binding suggests this compound acts as a ligand to MnP, facilitating anthracene degradation via oxidative pathways . In contrast, mono-carboxylic derivatives like 9-Anthracenecarboxylic acid lack the symmetry and dual functional groups necessary for strong enzyme-substrate interactions.

Photochemical Reactivity and Enantioselectivity

This compound undergoes enantioselective [4+4] photodimerization when templated by a C₂-symmetric chiral scaffold. This reaction yields 55% enantiomeric excess (ee) for the chiral dimer 2 , a performance unmatched by simpler anthracene derivatives (e.g., 2-anthracenecarboxylate) . Key factors include:

- Dual Carboxylic Acid Groups : Enable four hydrogen bonds with the chiral template, stabilizing transition states .

- Symmetry : Facilitates predictable regioselectivity compared to asymmetrical analogs like 9,10-Anthracenedicarboxaldehyde .

In contrast, anthracene-1,4,9,10-tetrol and 2-hydroxyanthracene exhibit lower photodimerization efficiency due to steric hindrance and reduced electronic conjugation .

Biological Activity

Anthracene-2,6-dicarboxylic acid (A26DA) is a significant anthracene derivative known for its diverse biological activities. This compound, with the molecular formula C₁₆H₁₀O₄, features two carboxylic acid groups at the 2 and 6 positions of the anthracene backbone, giving it unique properties that have been studied across various scientific disciplines.

A26DA is characterized by:

- Molecular Formula : C₁₆H₁₀O₄

- Appearance : Yellow solid

- Fluorescent Properties : Exhibits strong fluorescence when exposed to light, making it suitable for applications in bioimaging and sensing.

The biological activity of A26DA primarily stems from its ability to interact with biomolecules:

- DNA Intercalation : A26DA can intercalate between DNA base pairs, which may influence DNA replication and transcription processes. This property is crucial for its application as a fluorescent probe in cellular biology .

- Protein Binding : Studies indicate that A26DA can bind to proteins, potentially altering their functionality and interactions within biological systems.

Antimicrobial Activity

Research has suggested that anthracene derivatives, including A26DA, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various pathogens, indicating potential applications in therapeutic settings.

Cytotoxic Effects

A26DA has shown cytotoxic effects in several cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that A26DA can induce apoptosis in cancer cells by activating caspase pathways. This mechanism is significant for developing anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological implications of A26DA:

Applications

The unique properties of A26DA make it a versatile compound in various fields:

- Fluorescent Probes : Its ability to fluoresce allows for visualization of cellular processes, making it valuable in research environments focused on cell biology.

- Drug Development : The cytotoxicity observed in cancer cells positions A26DA as a candidate for further development into therapeutic agents targeting specific cancers.

Q & A

Basic Question: What are the established synthetic methodologies for preparing coordination polymers using Anthracene-2,6-dicarboxylic acid (ADCA)?

Answer:

Coordination polymers of ADCA are typically synthesized via solvothermal or solution-based reactions. Key steps include:

- Ligand Design : ADCA’s rigid anthracene backbone and two carboxylate groups enable it to act as a bridging ligand. Pre-functionalization (e.g., introducing hydroxyl or amino groups) can tailor its coordination behavior .

- Metal Selection : Transition metals (e.g., Cu(II), Zn(II)) or lanthanides (e.g., Tb(III), Eu(III)) are commonly used. Stoichiometric ratios (e.g., 1:1 or 2:1 ligand-to-metal) influence topology .

- Solvent and pH Control : Polar solvents (e.g., DMF, water) and neutral-to-alkaline pH (6–8) enhance solubility and deprotonation of carboxylates .

- Characterization : Confirm structure via single-crystal X-ray diffraction, FTIR (carboxylate stretching at ~1600 cm⁻¹), and TGA-FTIR (thermal stability analysis) .

Advanced Question: How can enantioselectivity be controlled in the [4+4] photodimerization of this compound?

Answer:

Enantioselective photodimerization requires chiral templates or supramolecular hosts to direct spatial arrangement:

- Chiral Templates : C2-symmetric chiral auxiliaries (e.g., γ-cyclodextrin derivatives) pre-organize ADCA monomers into specific geometries, favoring one enantiomer during UV irradiation .

- Reaction Conditions : pH-dependent protonation states (e.g., deprotonated carboxylates at pH >7) enhance π-π stacking and template affinity. Temperature (10–25°C) modulates reaction kinetics .

- Analysis : Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral HPLC. Reported ee values exceed 80% under optimized conditions .

Q. Data Contradiction Analysis: How can researchers resolve discrepancies in luminescence quantum yields of ADCA-based lanthanide complexes?

Answer:

Contradictions in quantum yields (Φ) often arise from:

- Counterion Effects : Weakly coordinating anions (e.g., Cl⁻ vs. NO₃⁻) alter ligand-field symmetry and non-radiative decay pathways. For example, Φ for Tb(III)-ADCA complexes varies from 12% (Cl⁻) to 35% (NO₃⁻) .

- Solvent Polarity : Protic solvents (e.g., water) quench luminescence via O-H vibrations. Use deuterated solvents or minimize water content to improve Φ .

- Experimental Validation : Cross-validate using time-resolved fluorescence and sensitization efficiency calculations (e.g., overlap between ligand triplet state and lanthanide excited state) .

Advanced Question: What strategies optimize supramolecular assembly of ADCA derivatives into functional nanomaterials?

Answer:

Supramolecular assembly leverages non-covalent interactions:

- Gradient Copolymerization : Combine ADCA with flexible co-monomers (e.g., oligopeptides) to create chimeric nanofibers. Adjust monomer feed ratios to control domain spacing (e.g., 5–20 nm) .

- Host-Guest Chemistry : Use macrocycles (e.g., cucurbiturils) to encapsulate ADCA, enhancing stability and directing 1D/2D growth. Confocal microscopy and SAXS confirm hierarchical structures .

- Stimuli-Responsive Design : pH or light triggers (e.g., 450 nm irradiation) induce reversible assembly/disassembly, monitored via dynamic light scattering (DLS) .

Basic Question: What spectroscopic techniques are critical for characterizing ADCA-metal complexes?

Answer:

- X-ray Diffraction : Resolve coordination geometry (e.g., octahedral vs. square-planar) and ligand binding modes (monodentate vs. bridging) .

- FTIR Spectroscopy : Identify carboxylate coordination shifts (Δν ~100–150 cm⁻¹ between asymmetric and symmetric stretches) .

- Luminescence Spectroscopy : For lanthanide complexes, measure emission lifetimes and quantum yields to assess energy transfer efficiency .

- TGA-FTIR : Correlate thermal decomposition (e.g., 200–400°C for carboxylate loss) with evolved gas profiles (CO₂, H₂O) .

Advanced Question: How do electronic structure modifications of ADCA derivatives impact their catalytic or magnetic properties?

Answer:

- Electronic Tuning : Substituents (e.g., electron-withdrawing nitro groups) lower ligand π* orbitals, enhancing metal-to-ligand charge transfer (MLCT) in photocatalytic applications .

- Magnetic Coupling : ADCA-bridged dinuclear Cu(II) complexes exhibit antiferromagnetic interactions (J = −120 cm⁻¹). Magnetic susceptibility measurements (SQUID) and DFT calculations validate exchange pathways .

- Catalytic Activity : Pd/ADCA hybrids show size-dependent catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). TEM and XPS confirm nanoparticle dispersion and oxidation states .

Q. Data Contradiction Analysis: Why do antimicrobial activity results vary for ADCA complexes across studies?

Answer:

Variability stems from:

- Bacterial Strain Specificity : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) membranes differentially interact with charged complexes. ADCA-Cu(II) shows MIC = 8 μg/mL for S. aureus but >64 μg/mL for E. coli .

- Bioavailability : Hydrophobic derivatives (e.g., ADCA with alkyl chains) penetrate membranes more effectively. LogP values >2 correlate with enhanced activity .

- Methodology : Broth microdilution vs. agar diffusion assays yield differing MICs. Standardize protocols per CLSI guidelines .

Advanced Question: What computational approaches predict the photophysical properties of ADCA-based materials?

Answer:

- TD-DFT Calculations : Simulate electronic transitions (e.g., S₀→S₁ at ~350 nm) and triplet-state energies. Match experimental UV-Vis and phosphorescence spectra .

- Molecular Dynamics (MD) : Model supramolecular assembly pathways (e.g., π-π stacking kinetics) under varying solvent conditions .

- Magnetic Modeling : CASSCF/NEVPT2 methods quantify exchange coupling constants (J) in multinuclear complexes .

Properties

IUPAC Name |

anthracene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAYMWLCUICVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576884 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138308-89-1 | |

| Record name | Anthracene-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.